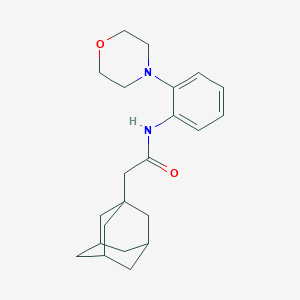
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide, also known as CPTA, is a chemical compound that has been studied for its potential uses in scientific research.
Mécanisme D'action
The mechanism of action of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme AKT, which is involved in cell survival and proliferation. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the activity of the enzyme STAT3, which is involved in cell growth and survival.
Biochemical and Physiological Effects
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. For example, Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the migration and invasion of cancer cells and induced cell cycle arrest and apoptosis. Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of liver tumors in mice and reduced the expression of several proteins involved in tumor growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in lab experiments is that it has been shown to be effective in inhibiting the growth of several cancer cell lines. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments using 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Orientations Futures
There are several potential future directions for research on 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide. One direction is to further investigate its mechanism of action and its effects on cancer cells. Another direction is to explore its potential uses in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, research could be conducted to determine the safety and efficacy of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide in animal models and in human clinical trials.
Méthodes De Synthèse
The synthesis of 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide is a multi-step process that involves several chemical reactions. One method for synthesizing 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide was described in a study by Wu et al. (2017). The method involved the reaction of 4-chloro-3,5-dimethylphenol with ethyl 2-bromoacetate to form 2-(4-chloro-3,5-dimethylphenoxy)acetate. This intermediate was then reacted with sodium azide to form the tetrazole ring, and the resulting compound was then reacted with ethylamine to form 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide.
Applications De Recherche Scientifique
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide has been studied for its potential uses in scientific research, particularly in the field of cancer research. One study by Wu et al. (2017) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer cells. Another study by Wang et al. (2018) found that 2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyl-2H-tetrazol-5-yl)acetamide inhibited the proliferation of liver cancer cells and induced cell cycle arrest and apoptosis.
Propriétés
Formule moléculaire |
C13H16ClN5O2 |
|---|---|
Poids moléculaire |
309.75 g/mol |
Nom IUPAC |
2-(4-chloro-3,5-dimethylphenoxy)-N-(2-ethyltetrazol-5-yl)acetamide |
InChI |
InChI=1S/C13H16ClN5O2/c1-4-19-17-13(16-18-19)15-11(20)7-21-10-5-8(2)12(14)9(3)6-10/h5-6H,4,7H2,1-3H3,(H,15,17,20) |
Clé InChI |
IBYLMRDIUPRKOO-UHFFFAOYSA-N |
SMILES |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
SMILES canonique |
CCN1N=C(N=N1)NC(=O)COC2=CC(=C(C(=C2)C)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[(2-chloro-5-iodobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244461.png)
![N-{3-[(5-bromo-2-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244462.png)
![N-{3-[(3,5-dichloro-4-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244463.png)
![N-{3-[(3,5-dichloro-2-methoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244464.png)
![N-{4-methoxy-3-[(3-methoxy-2-naphthoyl)amino]phenyl}-2-furamide](/img/structure/B244466.png)
![N-(3-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244467.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B244470.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-chloropyridine-3-carboxamide](/img/structure/B244473.png)
![2-methoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B244476.png)
![3-Methyl-N-{4-[4-(4-methylbenzoyl)piperazin-1-YL]phenyl}butanamide](/img/structure/B244477.png)
![4-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244479.png)
![3-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244480.png)
![2-fluoro-N-{4-[4-(2-fluorobenzyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B244481.png)
